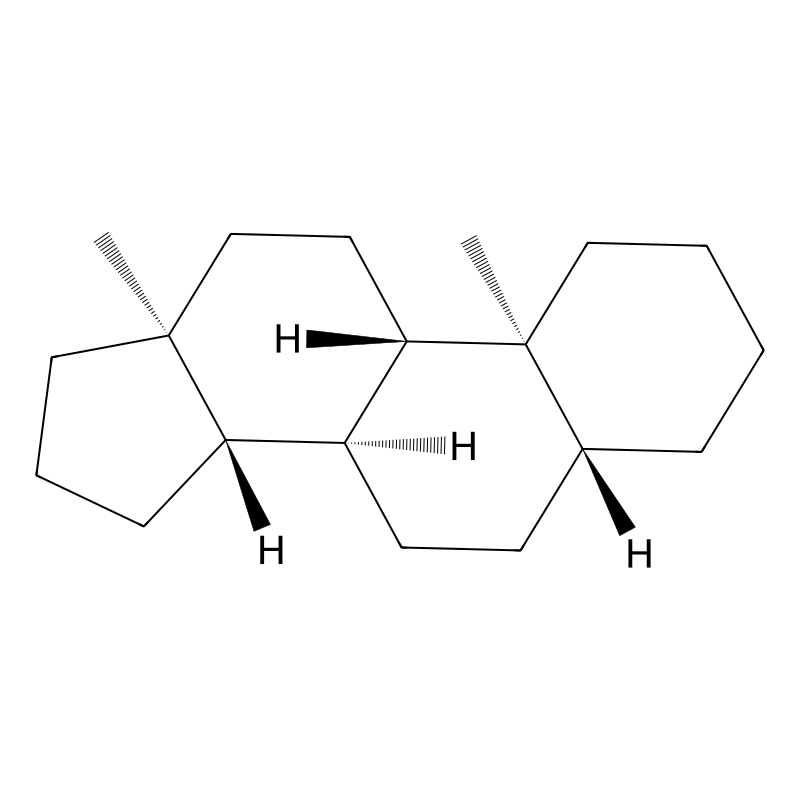

5alpha-Androstane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolite of Testosterone

5α-Androstane is formed through the breakdown of testosterone by the enzyme 5α-Reductase. This enzyme plays a crucial role in various tissues, including the prostate gland, scalp, and skin [Source: National Institutes of Health website on Androgens and Male Sexuality, ].

Precursor to Other Metabolites

While 5α-Androstane itself has weak androgenic properties, it can be further metabolized into other compounds with more significant biological effects. For instance, it can be converted to:

5alpha-Androstane is a saturated steroid compound characterized by its four-ring structure typical of steroids. It is derived from testosterone and serves as a precursor in the biosynthesis of various androgens. The compound is notable for its role in the metabolism of testosterone, particularly through the reduction of the double bond at the 4-position, resulting in a more stable structure. Its chemical formula is , and it exhibits significant biological activity related to androgenic processes.

5α-Androstane itself does not possess any significant biological activity. However, its derivatives, particularly those with functional groups attached at specific positions, can interact with various biological targets. For example, 5α-dihydrotestosterone (DHT), a derivative of 5α-Androstane, binds to the androgen receptor, regulating male sexual development and function []. Other derivatives might interact with estrogen receptors or other targets depending on their structure.

5alpha-Androstane exhibits significant biological activity, particularly in relation to androgenic effects. It functions as a metabolite of testosterone and has been implicated in the modulation of the hypothalamic-pituitary-adrenal axis. Studies indicate that its derivatives can influence stress responses by acting on estrogen receptors, particularly estrogen receptor beta . Furthermore, it has been shown to regulate gonadotropin secretion and may play a role in lipid metabolism and cell signaling pathways .

The synthesis of 5alpha-Androstane can be achieved through multiple methods:

- Chemical Synthesis: This involves starting from steroid precursors such as testosterone or androstenedione, followed by reduction reactions to achieve the saturated structure.

- Biochemical Synthesis: Enzymatic pathways in biological systems can also yield 5alpha-androstane through the action of specific reductases that convert testosterone.

- Total Synthesis: Advanced synthetic routes have been developed using multi-step organic synthesis techniques to produce 5alpha-androstane from simpler organic compounds.

5alpha-Androstane finds applications in various fields:

- Pharmaceuticals: It is studied for its potential therapeutic roles in hormone replacement therapies and treatments for androgen deficiency.

- Endocrinology Research: Its metabolites are investigated for their roles in regulating endocrine functions and stress responses.

- Sports Medicine: Due to its androgenic properties, it has been examined for its potential use in performance enhancement, although this raises ethical concerns regarding doping.

Research on interaction studies involving 5alpha-Androstane has highlighted its complex role in endocrine signaling. It interacts with androgen receptors and estrogen receptors, influencing various physiological pathways. For instance, its metabolite 5alpha-androstane-3beta,17beta-diol has been shown to modulate responses to stress by acting on estrogen receptor beta . Additionally, studies have indicated that it may affect the metabolism of other steroids through competitive inhibition or synergistic effects.

Several compounds share structural similarities with 5alpha-Androstane. Below is a comparison highlighting their unique characteristics:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Dihydrotestosterone (DHT) | Derived from testosterone; potent androgen | Strong androgenic effects |

| 5alpha-Androstane-3beta,17beta-diol | Hydroxylated derivative; acts on estrogen receptors | Modulates stress response |

| Androsterone | Has a ketone group; less potent than DHT | Mild androgenic activity |

| Testosterone | Unsaturated steroid; primary male sex hormone | Major role in male development |

Each of these compounds exhibits unique properties and biological activities that differentiate them from 5alpha-Androstane while also highlighting its significance within the steroid hormone framework.